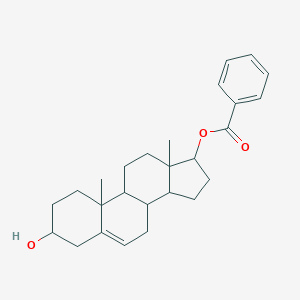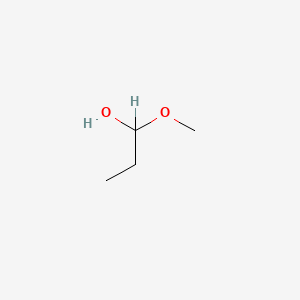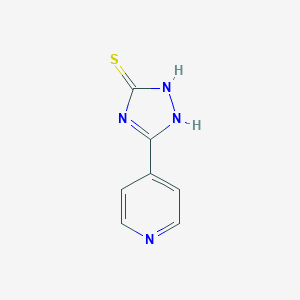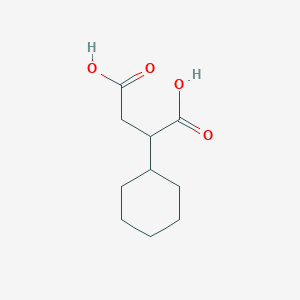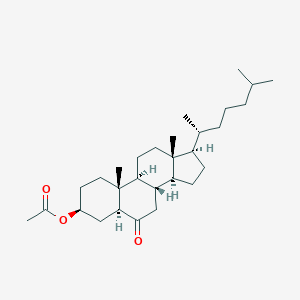
6-Oxocholestan-3beta-ol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxocholestan-3beta-ol acetate, also known as 6-ketocholestanol or 3beta-hydroxy-5-ene-steroid dehydrogenase, is a steroid compound that has been the subject of much scientific research due to its potential applications in a variety of fields.
Applications De Recherche Scientifique
6-Oxocholestan-3beta-ol acetate has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. In medicine, it has been investigated for its potential as a therapeutic agent for the treatment of cancer, as well as for its ability to modulate cholesterol metabolism. In biochemistry, it has been studied for its role in steroid hormone biosynthesis, as well as for its potential as a substrate for steroidogenic enzymes. In pharmacology, it has been investigated for its potential as a drug target for the development of new therapeutics.
Mécanisme D'action
The mechanism of action of 6-Oxocholestan-3beta-ol acetate is not fully understood, but it is believed to act as a modulator of cholesterol metabolism and steroid hormone biosynthesis. It has been shown to inhibit the activity of 3beta-hydroxysteroid dehydrogenase, an enzyme involved in the biosynthesis of steroid hormones, and to increase the expression of genes involved in cholesterol metabolism.
Effets Biochimiques Et Physiologiques
6-Oxocholestan-3beta-ol acetate has been shown to have a variety of biochemical and physiological effects, including the modulation of cholesterol metabolism, the inhibition of steroid hormone biosynthesis, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, and to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Oxocholestan-3beta-ol acetate in lab experiments is its potential as a modulator of cholesterol metabolism and steroid hormone biosynthesis, which could lead to the development of new therapeutics for a variety of diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental systems.
Orientations Futures
There are many potential future directions for research on 6-Oxocholestan-3beta-ol acetate. One area of focus could be the development of new therapeutics based on its ability to modulate cholesterol metabolism and steroid hormone biosynthesis. Another area of focus could be the elucidation of its mechanism of action, which could provide insights into its potential applications in a variety of fields. Additionally, further research could be conducted to investigate its effects on different cell types and in different experimental systems.
Méthodes De Synthèse
The synthesis of 6-Oxocholestan-3beta-ol acetate can be achieved through a multi-step process involving the oxidation of cholesterol to 5-cholesten-3beta-ol-7-one, followed by the reduction of the ketone group to yield 5-cholesten-3beta-ol-7-alpha-ol. The final step involves the acetylation of the hydroxyl group at position 7 to yield 6-Oxocholestan-3beta-ol acetate.
Propriétés
Numéro CAS |
1256-83-3 |
|---|---|
Nom du produit |
6-Oxocholestan-3beta-ol acetate |
Formule moléculaire |
C29H48O3 |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-22-17-27(31)26-16-21(32-20(4)30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,28-,29-/m1/s1 |
Clé InChI |
QGGRDHGCNNAWIE-XVDRVFFOSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



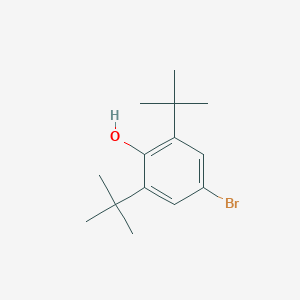
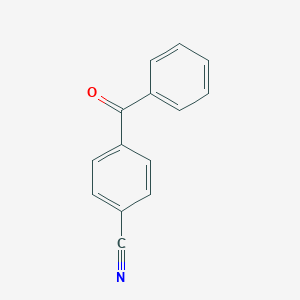
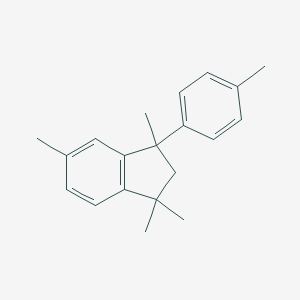
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
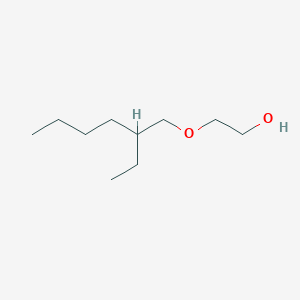
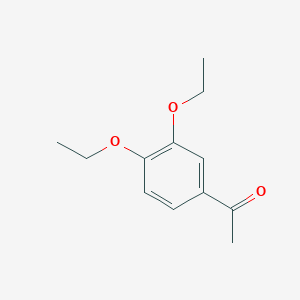
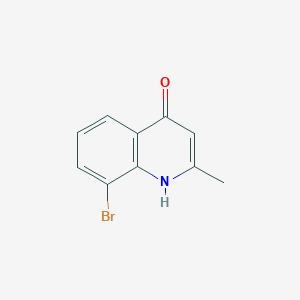
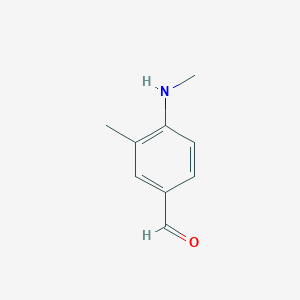
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)
